诺罗酮

描述

Noruron is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule inhibitor of the enzyme phosphatidylinositol 3-kinase (PI3K). Noruron has been studied for its potential to modulate the activity of various proteins and pathways involved in the regulation of cell growth, survival, and differentiation. Noruron has been used to study the role of PI3K in cancer, diabetes, and other diseases.

科学研究应用

1. 神经科学研究中的啮齿动物模型

诺罗酮(NOR-1)已在使用啮齿动物模型的神经精神疾病背景下进行了研究。小鼠和大鼠,特别是小家鼠和大白鼠,被广泛用于生物医学研究中,以研究包括神经精神疾病在内的人类疾病,其中NOR-1发挥着重要作用 (Ellenbroek和Youn,2016).

2. 神经元细胞中的分子克隆

NOR-1是通过对正在经历凋亡的培养大鼠神经元细胞进行分子克隆而鉴定的,突出了其在神经元发育和凋亡中的潜在作用 (Ohkura等人,1994).

3. 神经网络中的逻辑门

使用二维材料已经对神经网络中的逻辑元素NOR门进行了研究。这项研究为开发人工神经网络和神经晶体管提供了见解,这些网络和晶体管可以模拟像NOR-1这样的生物神经元的函数 (Chen等人,2021).

4. NOR-1的药理调节

研究已经调查了NOR-1的成药性,研究表明可以通过化学工具进行潜在调节。这可能对理解NOR-1的生理作用和治疗潜力产生影响 (Zaienne等人,2022).

5. 人类中的NOR-1异构体

已经对人类骨骼肌中NOR-1的异构体进行了研究,以了解其在人体中的作用,特别是与它的转录变体及其对基因表达的影响有关 (Ohkura等人,1998).

6. 神经元中的生物相容性

纳米颗粒及其与神经元的相互作用的研究对NOR-1研究有影响。这些纳米颗粒在神经元中的生物相容性提供了对可能靶向神经元细胞中NOR-1的潜在药物或基因递送系统的见解 (Barandeh等人,2012).

7. 神经母细胞瘤细胞系中的NOR-1

已经观察到人类神经母细胞瘤细胞系中NOR-1的表达,表明其在肿瘤细胞系中的作用及其在癌症研究中的潜在参与 (Maruyama等人,1995).

8. NOR-1在认知障碍研究中

新物体识别测试(NOR)用于研究啮齿动物的识别记忆缺陷。该测试与理解NOR-1在认知过程和记忆功能中的作用相关 (Grayson等人,2015).

9. NOR-1在发育神经网络中

NOR-1已经在发育神经网络的背景下进行了研究,特别是在神经元有机体进化模型中。这项研究有助于理解NOR-1在神经网络发育和鲁棒性中的作用 (Hampton和Adami,2004).

10. NOR-1在神经元氧化还原敏感性中

NOR-1的研究集中在其调节神经细胞活力和氧化还原敏感性的作用上,特别是在应对氧化应激时,表明其在神经和神经保护研究中的潜力 (Gagnon等人,2021).

11. NOR-1在血管损伤中

NOR-1在血管损伤后新内膜形成中的作用的研究对心血管健康和疾病治疗有影响,展示了NOR-1在血管生物学中的重要性 (Nomiyama等人,2009).

12. NOR-1功能概述

已经收集了对NOR-1的功能、分子和药理调节的全面见解,涵盖了其在各种疾病和生理过程中的作用,为新疗法的开发做出了贡献 (Hong等人,2022).

13. NOR-1在缺氧诱导的神经元损伤中

研究已经证明了NOR-1在神经元存活中对缺氧诱导的凋亡损伤的反应中的作用,突出了其在神经保护策略和理解神经元对环境压力的反应中的重要性 (Chio等人,2016).

作用机制

Target of Action

Noruron, a primary aliphatic amine , primarily targets neurons . Neurons are the basic building blocks of the nervous system and are responsible for receiving signals, integrating these signals, generating signals, and transmitting the signals to target cells and organs

Mode of Action

It’s known that many neuroactive compounds interact with their targets, leading to changes in the electrical activity of the neuron . This interaction can alter the neuron’s ability to transmit signals, thereby influencing the overall functioning of the nervous system.

Biochemical Pathways

These pathways can alter the cellular properties of neurons or sensory cells that transduce information from the outside world into the electrical code used by neurons .

Pharmacokinetics

Understanding the pharmacokinetics of neuroactive compounds is crucial for predicting their bioavailability and therapeutic effects .

Result of Action

Neuroactive compounds can have diverse effects at the molecular and cellular levels, including influencing synaptic plasticity, altering gene expression, and affecting neuronal development .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of neuroactive compounds . Exposure to environmental toxins, for instance, can lead to neuronal disorders . .

生化分析

Biochemical Properties

Noruron plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. Noruron is known to interact with the enzyme enolase, which is involved in the glycolytic pathway. This interaction is significant as enolase catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a key step in glycolysis. Noruron binds to the active site of enolase, inhibiting its activity and thereby affecting the glycolytic flux. Additionally, Noruron interacts with various proteins, including neuron-specific enolase, which is a marker for neural and neuroendocrine cells .

Cellular Effects

Noruron has profound effects on various types of cells and cellular processes. In neural cells, Noruron influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Noruron has been shown to inhibit the activity of neuron-specific enolase, leading to alterations in glycolytic flux and energy production in neural cells. This inhibition can affect cell signaling pathways that rely on glycolytic intermediates, ultimately impacting gene expression and cellular metabolism. In neuroendocrine cells, Noruron’s interaction with neuron-specific enolase can influence hormone secretion and other cellular functions .

Molecular Mechanism

The molecular mechanism of Noruron involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Noruron binds to the active site of enolase, inhibiting its catalytic activity. This inhibition leads to a decrease in the production of phosphoenolpyruvate, a crucial intermediate in glycolysis. The reduction in glycolytic flux affects the availability of ATP and other glycolytic intermediates, which are essential for various cellular processes. Additionally, Noruron’s inhibition of neuron-specific enolase can lead to changes in gene expression, particularly genes involved in energy metabolism and cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Noruron change over time. Noruron is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term exposure to Noruron has been shown to cause sustained inhibition of enolase activity, leading to prolonged alterations in cellular metabolism and function. In in vitro studies, Noruron’s effects on cellular function can be observed over several days, with significant changes in glycolytic flux and energy production. In in vivo studies, the long-term effects of Noruron on cellular function and metabolism have been observed, indicating its potential for sustained biochemical modulation .

Dosage Effects in Animal Models

The effects of Noruron vary with different dosages in animal models. At low doses, Noruron can cause mild inhibition of enolase activity, leading to subtle changes in cellular metabolism and function. At higher doses, Noruron’s inhibitory effects on enolase become more pronounced, resulting in significant alterations in glycolytic flux and energy production. High doses of Noruron can also lead to toxic effects, including cell death and tissue damage. These threshold effects highlight the importance of dosage considerations in the use of Noruron for biochemical modulation .

Metabolic Pathways

Noruron is involved in several metabolic pathways, primarily through its interaction with enolase in the glycolytic pathway. By inhibiting enolase, Noruron affects the conversion of 2-phosphoglycerate to phosphoenolpyruvate, leading to changes in glycolytic flux and metabolite levels. Noruron’s inhibition of neuron-specific enolase also impacts the metabolic pathways in neural and neuroendocrine cells, affecting energy production and hormone secretion. The interaction of Noruron with other enzymes and cofactors in these pathways further modulates metabolic flux and cellular function .

Transport and Distribution

Noruron is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cell, Noruron can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of Noruron within tissues is influenced by its interactions with binding proteins and transporters, affecting its localization and accumulation in target cells .

Subcellular Localization

The subcellular localization of Noruron is critical for its activity and function. Noruron is primarily localized in the cytoplasm, where it interacts with enolase and other glycolytic enzymes. Additionally, Noruron can be found in the mitochondria, where it influences energy production and cellular metabolism. The targeting signals and post-translational modifications of Noruron direct it to specific compartments within the cell, ensuring its proper localization and function. These localization patterns are essential for Noruron’s role in modulating biochemical pathways and cellular processes .

属性

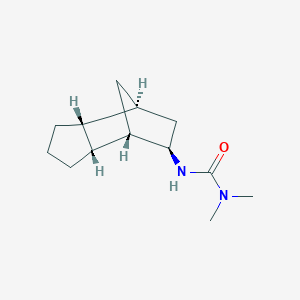

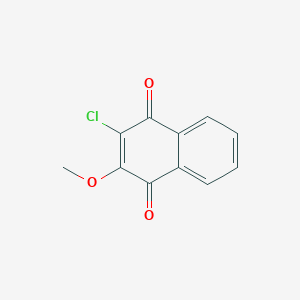

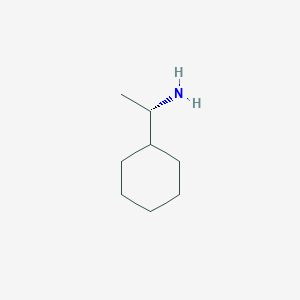

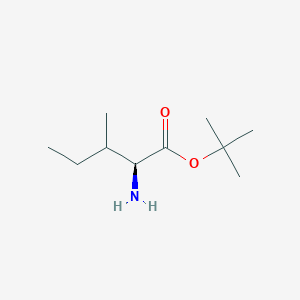

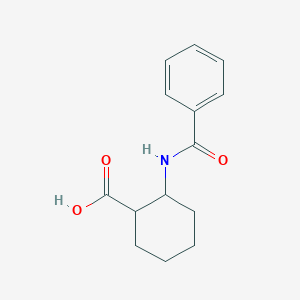

IUPAC Name |

1,1-dimethyl-3-[(1S,2R,6R,7S,8R)-8-tricyclo[5.2.1.02,6]decanyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-15(2)13(16)14-12-7-8-6-11(12)10-5-3-4-9(8)10/h8-12H,3-7H2,1-2H3,(H,14,16)/t8-,9+,10+,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLMVCVJLXREAK-MTVMDMGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CC2CC1C3C2CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N[C@@H]1C[C@@H]2C[C@H]1[C@H]3[C@@H]2CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040292 | |

| Record name | Norea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18530-56-8 | |

| Record name | Noruron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18530-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noruron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018530568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aα,4α,5α,7α,7aα)-1,1-dimethyl-3-(octahydro-4,7-methano-1H-inden-5-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z7VLM178S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the persistence of Noruron in soil compared to other herbicides?

A1: Noruron exhibits moderate persistence in soil. [, ] In greenhouse studies, its persistence was shorter than Simazine and Diuron but longer than Pyrazon, Prometryne, and Ametryne. [] Field experiments showed similar results, with Noruron demonstrating longer persistence than in the greenhouse setting. []

Q2: Has Noruron shown any synergistic effects when combined with other herbicides?

A2: While Noruron itself hasn't been extensively studied for synergistic interactions in these papers, a related herbicide, Fluometuron, showed a significant synergistic effect when combined with Diuron at 0.5 ppm each. [] This combination affected mustard growth more severely than predicted and maintained this synergistic interaction for at least two months. [] Further research would be needed to determine if Noruron exhibits similar interactions.

Q3: How effective is Noruron in controlling weeds in cotton fields, and are there recommended application methods?

A3: Noruron has proven effective as a pre-emergence herbicide in cotton fields, particularly when combined with MSMA (Monosodium methanearsonate). [, ] A recommended application involves incorporating Trifluralin into the soil and following with a post-emergence application of Noruron + MSMA (1.0:2.2) at 1.7 kg/ha, especially in fields with Cyperus species. [] Research suggests optimal application rates for Noruron in cotton fields are significantly lower (25-50%) than those recommended for the USA and other regions. []

Q4: Does Noruron impact the growth of sorghum, and are there varietal differences in sensitivity?

A4: Yes, Noruron can negatively affect sorghum growth. Studies indicate that it primarily inhibits primary root development, leading to severe stunting at concentrations of 100 ppm. [] Germination can also be affected, but at higher concentrations (1000 ppm). [] While research on varietal differences in sensitivity to Noruron is limited in the provided papers, a study examining four sorghum varieties and their susceptibility to Atrazine, Propazine, and Noruron suggests that varietal responses can differ. [] Further research is needed to fully understand the interplay between Noruron concentration, application methods, and sorghum varietal responses.

Q5: How does Noruron compare to other herbicides like Propazine and Propachlor in terms of its impact on sorghum?

A5: In contrast to Noruron's significant root growth inhibition in sorghum, Propazine has been observed to cause less severe impacts on root development, primarily affecting total root growth. [] Propachlor, while also affecting root growth, tends to impact both plumule and root development similarly. [] This suggests different mechanisms of action and potential for varying levels of crop damage depending on the herbicide used.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione](/img/structure/B97293.png)

![2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione](/img/structure/B97317.png)